The compound 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide is a hybrid molecule that combines elements from both imidazolidinone and chromenone structures. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula is , with a molecular weight of approximately 425.3 g/mol .
This compound falls under the category of pharmaceutical intermediates and potential therapeutic agents, particularly in the fields of medicinal chemistry and drug design. Its structural components suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide typically involves multiple synthetic steps, starting from readily available precursors. The methods generally include:
The synthesis requires careful control of reaction conditions (temperature, solvent, and time) to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed for monitoring the reaction progress and characterizing the synthesized compounds.
The molecular structure of 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide features several key functional groups:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 425.3 g/mol |
InChI | InChI=1S/C19H15F4N3O4 |
SMILES | Cc1cc(=O)oc2c1c(c(c(c2)F)F)C(=O)N(C(=O)N1CC(C(=O)N(C(=O)c1ccccc1))C(=O)C1=C(C(=O)C(=O)c1ccccc1)) |
This data provides insight into the compound's composition and potential reactivity.
The compound is expected to undergo various chemical reactions due to its functional groups:
Reactions involving this compound should be carefully monitored using techniques like mass spectrometry and high-performance liquid chromatography to track product formation and purity.
The mechanism of action for 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide is not fully elucidated but may involve:
Further studies are required to clarify its precise mechanism of action through in vitro and in vivo experiments.
The physical properties of the compound include:
Chemical properties include:
Relevant analyses such as thermal stability tests and solubility studies should be conducted for comprehensive understanding .
The potential applications for 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide include:
Further exploration into its biological activity will help define its role in these applications more clearly .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2